[1-(4-Chlorophenyl)cyclohexyl]methanol
Overview
Description
[1-(4-Chlorophenyl)cyclohexyl]methanol: is an organic compound with the molecular formula C13H17ClO It is a derivative of cyclohexylmethanol, where a chlorophenyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Chlorophenyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexylmethanol derivatives.
Substitution: Formation of various substituted cyclohexylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(4-Chlorophenyl)cyclohexyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of chlorophenyl derivatives with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)cyclohexyl]methanol involves its interaction with specific molecular targets. The chlorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Cyclohexylmethanol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
4-Chlorobenzyl Alcohol: Contains the chlorophenyl group but lacks the cyclohexyl ring, leading to different reactivity and applications.
Uniqueness:
[1-(4-Chlorophenyl)cyclohexyl]methanol:
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclohexyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,15H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVFAFNSQPLUGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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